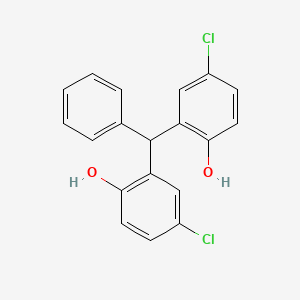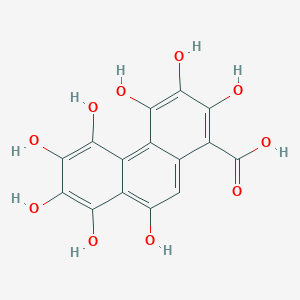
2,3,4,5,6,7,8,9-Octahydroxyphenanthrene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6,7,8,9-Octahydroxyphenanthrene-1-carboxylic acid is a complex organic compound characterized by its phenanthrene backbone with multiple hydroxyl groups and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octahydroxyphenanthrene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the hydroxylation of phenanthrene derivatives, followed by carboxylation. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired hydroxylation and carboxylation.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and high-pressure systems can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6,7,8,9-Octahydroxyphenanthrene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydroxyphenanthrene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent compound with a similar backbone but lacking hydroxyl and carboxylic acid groups.
Hydroxyphenanthrenes: Compounds with fewer hydroxyl groups compared to 2,3,4,5,6,7,8,9-Octahydroxyphenanthrene-1-carboxylic acid.
Carboxyphenanthrenes: Compounds with carboxylic acid groups but fewer hydroxyl groups.
Uniqueness: this compound is unique due to its high degree of hydroxylation and the presence of a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
108738-08-5 |
|---|---|
Molekularformel |
C15H10O10 |
Molekulargewicht |
350.23 g/mol |
IUPAC-Name |
2,3,4,5,6,7,8,9-octahydroxyphenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C15H10O10/c16-3-1-2-4(8(17)12(21)9(18)5(2)15(24)25)7-6(3)10(19)13(22)14(23)11(7)20/h1,16-23H,(H,24,25) |
InChI-Schlüssel |
WXJOPJHQHNWRRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C3C(=C1O)C(=C(C(=C3O)O)O)O)C(=C(C(=C2C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



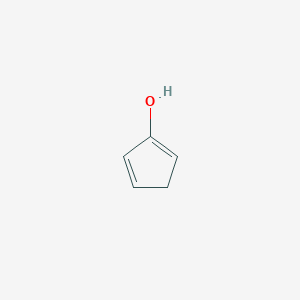
![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)

![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
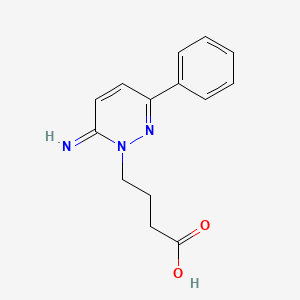
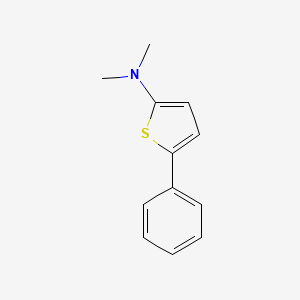
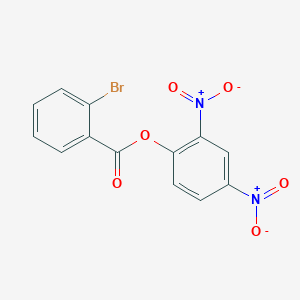


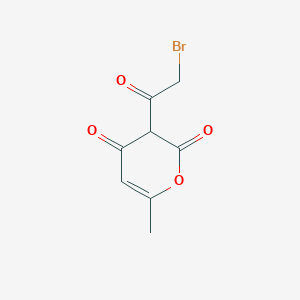

![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)
